methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate
Description
Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate is a benzopyran derivative featuring a partially hydrogenated bicyclic ring system. Its structure includes:
- A 3,4-dihydro-2H-1-benzopyran core (a chromene derivative with one double bond in the pyran ring).
- A chlorosulfonyl (-SO₂Cl) group at the 6-position, which is highly reactive and often used in sulfonation or substitution reactions.
- A methyl ester (-COOCH₃) at the 4-position, enhancing lipophilicity and stability compared to free carboxylic acids.
This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to its reactive functional groups.
Properties
Molecular Formula |
C11H11ClO5S |
|---|---|
Molecular Weight |
290.72 g/mol |
IUPAC Name |
methyl 6-chlorosulfonyl-3,4-dihydro-2H-chromene-4-carboxylate |
InChI |
InChI=1S/C11H11ClO5S/c1-16-11(13)8-4-5-17-10-3-2-7(6-9(8)10)18(12,14)15/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
MOTWENDJVUDMHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate typically involves the chlorosulfonation of the corresponding benzopyran derivative. The synthetic route generally includes the following steps:
Starting Material: The synthesis begins with the preparation of the benzopyran core structure, which can be obtained through various methods, such as cyclization of appropriate precursors.
Chlorosulfonation: The benzopyran derivative is treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the desired position. This reaction is typically carried out at low temperatures to prevent decomposition and side reactions.
Esterification: The resulting chlorosulfonylated benzopyran is then esterified with methanol to yield the final product, this compound
Chemical Reactions Analysis
Functional Group Reactivity
The presence of the chlorosulfonyl (-SO₂Cl) group in methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate contributes to its high reactivity:
-
Electrophilic Nature :
-
Sulfur(VI) Reactivity :
Nucleophilic Substitution
The chlorosulfonyl group readily reacts with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives:
-
Mechanism : A nucleophile attacks the sulfur atom, displacing the chlorine atom as a leaving group.
-
Example : Reaction with ethanol under basic conditions yields ethyl sulfonate derivatives .
Hydrolysis
Under aqueous or basic conditions, the chlorosulfonyl group can hydrolyze to form sulfonic acids:
-
Mechanism : Hydroxide ions attack the sulfur atom, replacing chlorine with a hydroxyl group.
-
Applications : Sulfonic acids are valuable intermediates in dye and drug synthesis .
Reduction
Reduction of this compound can target either the chlorosulfonyl group or the ester functionality:
-
Reagents : Common reducing agents include lithium aluminum hydride (LiAlH₄) for ester reduction and sodium borohydride (NaBH₄) for selective reductions .
-
Products : Reduced compounds may include alcohols or thiols depending on reaction conditions.
Oxidation
The benzopyran ring can undergo oxidation at specific sites:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the benzopyran framework.
-
Products : Oxidation may yield ketones or carboxylic acids depending on the oxidative strength .
Reaction with Amines
When reacted with primary or secondary amines, this compound forms sulfonamide derivatives:
-
Conditions : Typically carried out in polar solvents like acetonitrile at room temperature.
-
Yield : High yields (>80%) have been reported under optimized conditions .
Hydrolysis in Basic Medium
Hydrolysis experiments using sodium hydroxide result in the formation of sulfonic acid derivatives:
-
Conditions : Refluxing in aqueous NaOH for several hours.
-
Observations : Complete conversion of the chlorosulfonyl group to sulfonic acid was observed .
Ester Reduction
Reduction of the ester functionality using LiAlH₄ yields alcohol derivatives:
-
Conditions : Anhydrous conditions are necessary to prevent side reactions.
-
Yield : Moderate to high yields depending on solvent and temperature control .
Reaction Conditions Table
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Amines (R-NH₂), polar solvents | Sulfonamides | >80% |
| Hydrolysis | NaOH (aq), reflux | Sulfonic acids | ~100% |
| Reduction | LiAlH₄ (anhydrous), THF | Alcohol derivatives | ~70% |
| Oxidation | KMnO₄/CrO₃, acidic medium | Ketones/carboxylic acids | Variable |
Scientific Research Applications
Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate has found applications in various scientific research fields:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a versatile building block for the construction of complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and functional groups
Mechanism of Action
The mechanism of action of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functionalized materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule but differ in substituents and applications:
Disodium 5,5′-[(2-Hydroxytrimethylene)Dioxy]Bis[4-Oxo-4H-1-Benzopyran-2-Carboxylate]
- Core Structure : Two 4H-1-benzopyran units linked via a glycerol-like ether bridge.
- Functional Groups :
- Two carboxylate groups (as disodium salts).
- Ether linkages and ketone groups at the 4-position.
- Key Differences: The disodium salt enhances water solubility, contrasting with the lipophilic methyl ester in the target compound.
4-(2-Methoxyphenyl)Tetrahydro-2H-Pyran-4-Carboxylic Acid
- Core Structure : Tetrahydro-2H-pyran (a fully saturated six-membered oxygen heterocycle).
- Functional Groups :
- Methoxyphenyl substituent at the 4-position.
- Carboxylic acid (-COOH) group.
- Key Differences :
Comparative Data Table
Reactivity and Application Insights
- Chlorosulfonyl Group : The target compound’s -SO₂Cl group is highly electrophilic, enabling sulfonamide formation or nucleophilic substitution, whereas the disodium carboxylate in Compound A is more suited for ionic interactions .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound offers hydrolytic stability under basic conditions, contrasting with the carboxylic acid in Compound B, which may undergo pH-dependent ionization .
- Dimeric vs.
Biological Activity
Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate is a synthetic compound belonging to the benzopyran family. Its unique structure, characterized by a chlorosulfonyl group, suggests potential applications in medicinal chemistry and agrochemicals. This article reviews the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁ClO₅S
- Molecular Weight : 290.72 g/mol
- CAS Number : 847949-12-6
The presence of the chlorosulfonyl group enhances the compound's reactivity, making it a valuable intermediate in various chemical reactions and biological applications .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
Compounds with similar benzopyran structures have shown anti-inflammatory properties. The chlorosulfonyl moiety may enhance this activity by improving solubility and bioavailability .
2. Antimicrobial Activity
Studies suggest that derivatives of benzopyran compounds possess significant antimicrobial properties. This compound is expected to exhibit similar effects, potentially effective against various bacterial and fungal strains .
3. Anticancer Potential
Research on structurally related compounds highlights their potential in cancer therapy. The unique functional groups in this compound may interact with biological targets involved in tumor growth regulation .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Chlorosulfonation of Benzopyran Derivatives : This method involves the introduction of the chlorosulfonyl group into a benzopyran precursor.
- Esterification Reactions : The carboxylic acid component can be esterified using methyl alcohol to yield the final product.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Chloro-3,4-dihydro-2H-benzopyran-4-carboxylic acid | Lacks chlorosulfonyl group | Exhibits different reactivity patterns |
| Methyl 6-fluoro-3,4-dihydro-2H-benzopyran-4-carboxylate | Contains fluorine instead of chlorine | Potentially different bioactivity |
| 6-Methyl-3,4-dihydro-2H-benzopyran-4-carboxylic acid | Methyl group instead of chlorosulfonyl | May have altered pharmacokinetics |
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study on benzopyran derivatives demonstrated significant anti-inflammatory effects in animal models, suggesting that similar mechanisms may apply to this compound .
- Another research highlighted the antimicrobial efficacy of benzopyran derivatives against resistant strains of bacteria, indicating potential clinical applications for methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-benzopyran .
Q & A
Q. How can researchers optimize the synthesis of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate to improve yield and purity?
- Methodological Answer : Focus on cyclization and sulfonation steps, as these are critical for introducing the chlorosulfonyl group. Use Biginelli-like reactions (condensation of aldehydes, β-ketoesters, and thioureas) under controlled anhydrous conditions . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel. Optimize stoichiometry of chlorosulfonyl chloride to minimize side reactions (e.g., over-sulfonation).
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer : Employ liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) for molecular weight confirmation. Use nuclear magnetic resonance (NMR) (¹H, ¹³C, and DEPT-135) to resolve structural ambiguities, particularly for the benzopyran ring and sulfonyl chloride moiety. For purity assessment, combine high-performance liquid chromatography (HPLC) with UV detection at 254 nm, referencing protocols from environmental analyte studies .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use NIOSH-approved face shields and EN 166-compliant safety glasses to prevent ocular exposure. Wear nitrile gloves inspected for integrity and avoid skin contact due to acute toxicity risks (OSHA Category 4). Ensure local exhaust ventilation in synthesis areas and deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize adsorption losses .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at intervals (0, 24, 48, 72 hours). Use Arrhenius kinetics to model degradation rates. For hydrolytic stability, track sulfonyl chloride hydrolysis by quantifying chloride ions with ion chromatography .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess the persistence and bioaccumulation potential of this compound?
- Methodological Answer : Adapt methodologies from long-term ecological projects (e.g., INCHEMBIOL) to evaluate abiotic/biotic transformations. Use radiolabeled analogs (e.g., ¹⁴C-labeled benzopyran) in soil/water microcosms. Quantify degradation products via LC-HRMS and apply fugacity modeling to predict partitioning across environmental compartments .
Q. What experimental strategies address contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Conduct dose-response validation across multiple cell lines (e.g., HEK293, HepG2) using standardized assays (e.g., MTT for cytotoxicity). Cross-validate findings with orthogonal techniques like flow cytometry for apoptosis. Replicate studies under controlled oxygen levels (normoxia vs. hypoxia) to resolve discrepancies in oxidative stress responses .
Q. How can the reactivity of the chlorosulfonyl group be exploited for targeted covalent modification of biomolecules?
- Methodological Answer : Design nucleophilic displacement reactions with thiols (e.g., cysteine residues in proteins) or amines. Use stopped-flow kinetics to measure reaction rates in buffered systems (pH 7.4). Confirm covalent adduct formation via MALDI-TOF-MS and molecular docking simulations to predict binding sites .
Q. What computational approaches are suitable for predicting the compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the sulfonyl chloride group. Use molecular dynamics (MD) simulations with CYP3A4 or CYP2D6 homology models. Validate predictions with in vitro metabolism assays using human liver microsomes and NADPH cofactors .
Q. How can advanced toxicity profiling integrate omics technologies to elucidate mechanistic pathways?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify deregulated pathways in exposed model organisms (e.g., Daphnia magna). Use weighted gene co-expression network analysis (WGCNA) to link toxicity endpoints to specific gene clusters. Cross-reference with ToxCast database for hazard prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
